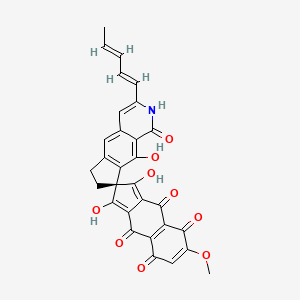

Fredericamycin A

Description

Structure

2D Structure

Properties

CAS No. |

80455-68-1 |

|---|---|

Molecular Formula |

C30H21NO9 |

Molecular Weight |

539.5 g/mol |

IUPAC Name |

(8S)-1',3',9-trihydroxy-6'-methoxy-3-[(1E,3E)-penta-1,3-dienyl]spiro[6,7-dihydro-2H-cyclopenta[g]isoquinoline-8,2'-cyclopenta[b]naphthalene]-1,4',5',8',9'-pentone |

InChI |

InChI=1S/C30H21NO9/c1-3-4-5-6-14-10-13-9-12-7-8-30(22(12)26(36)17(13)29(39)31-14)27(37)20-21(28(30)38)25(35)19-18(24(20)34)15(32)11-16(40-2)23(19)33/h3-6,9-11,36-38H,7-8H2,1-2H3,(H,31,39)/b4-3+,6-5+/t30-/m0/s1 |

InChI Key |

NJLAGDPRCAPJIF-MHSJTTIKSA-N |

Isomeric SMILES |

C/C=C/C=C/C1=CC2=CC3=C(C(=C2C(=O)N1)O)[C@@]4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O |

Canonical SMILES |

CC=CC=CC1=CC2=CC3=C(C(=C2C(=O)N1)O)C4(CC3)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=O)C=C(C6=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Fredericamycin A: An In-depth Analysis of its Topoisomerase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Fredericamycin A, a natural product isolated from Streptomyces griseus, is a potent antitumor antibiotic characterized by a unique spiro-fused polycyclic aromatic structure.[1] Its cytotoxic effects are largely attributed to its ability to inhibit DNA topoisomerases, crucial enzymes in DNA metabolism. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a dual inhibitor of topoisomerase I and II, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular interactions and cellular consequences.

Core Mechanism of Topoisomerase Inhibition

This compound exhibits inhibitory activity against both DNA topoisomerase I (Topo I) and topoisomerase II (Topo II), enzymes essential for resolving DNA topological problems during replication, transcription, and recombination.[2][3] Unlike many topoisomerase inhibitors that function as "poisons" by stabilizing the covalent enzyme-DNA cleavage complex, this compound appears to act primarily as a catalytic inhibitor.[2][4]

Specifically, this compound has been shown to inhibit the catalytic activity of both Topo I and Topo II.[2] In the case of Topo II, it has been observed to block the etoposide-stimulated DNA cleavage, both in vitro and in isolated nuclei.[2] Etoposide is a well-known Topo II poison that stabilizes the cleavage complex. The ability of this compound to counteract this effect suggests that it may interfere with the enzyme's function prior to the formation or stabilization of this complex, possibly by preventing the binding of topoisomerase to DNA or by inhibiting the strand cleavage reaction itself.

While this compound is a potent inhibitor of topoisomerases, it does not appear to induce DNA breakage directly in cells, further supporting its role as a catalytic inhibitor rather than a poison.[2] The downstream consequence of this inhibition is the disruption of essential cellular processes that rely on topoisomerase activity, ultimately leading to cytotoxicity.[2]

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified against both topoisomerase enzymes and various cancer cell lines. The following table summarizes the key reported values.

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| DNA Topoisomerase I | Catalytic Inhibition | IC100 | 4.4 µM | [2] |

| DNA Topoisomerase II | Catalytic Inhibition | IC100 | 7.4 µM | [2] |

| L1210 Leukemia Cells | Cytotoxicity | IC50 | 4.4 µM | [2] |

| DNA Polymerase α | In Vitro Inhibition | IC50 | 93 µM | [2] |

Experimental Protocols

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is designed to determine if a compound stabilizes the covalent complex between topoisomerase II and DNA, leading to an increase in linear DNA.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Etoposide (positive control)

-

Cleavage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT)

-

Stop solution (1% SDS, 10 mM EDTA)

-

Proteinase K (20 mg/mL)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add:

-

Cleavage buffer to a final volume of 20 µL.

-

200-300 ng of supercoiled plasmid DNA.

-

Desired concentration of this compound (or etoposide/vehicle control).

-

-

Add 2-4 units of purified human topoisomerase IIα to each reaction mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 2 µL of 10% SDS and 1 µL of 0.5 M EDTA.

-

Add 2 µL of proteinase K (20 mg/mL) to each tube and incubate at 50°C for 30 minutes to digest the enzyme.

-

Add loading dye to each sample.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis until the DNA forms have separated.

-

Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.

Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of the catalytic activity of topoisomerase I, which relaxes supercoiled DNA.

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Camptothecin (positive control)

-

Relaxation buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

Stop solution (1% SDS, 10 mM EDTA, and loading dye)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add:

-

Relaxation buffer to a final volume of 20 µL.

-

200-300 ng of supercoiled plasmid DNA.

-

Desired concentration of this compound (or camptothecin/vehicle control).

-

-

Add 1-2 units of purified human topoisomerase I to each reaction mixture.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 5 µL of the stop solution.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis. The supercoiled and relaxed forms of the plasmid will migrate differently.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Visualizations

Mechanism of Action

Caption: Proposed mechanism of this compound as a catalytic inhibitor of topoisomerases.

Experimental Workflow: DNA Cleavage Assay

Caption: Workflow for a typical topoisomerase II-mediated DNA cleavage assay.

Cellular Signaling Pathway of this compound-Induced Cytotoxicity

Caption: Signaling cascade initiated by this compound leading to apoptosis.

References

Elucidating the Intricate Architecture of Fredericamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fredericamycin A, a potent antitumor antibiotic isolated from Streptomyces griseus, has captivated the scientific community for decades with its unique spirocyclic architecture and significant biological activity. This technical guide provides an in-depth exploration of the pivotal experiments and methodologies employed in the elucidation of its complex structure and the definitive assignment of its stereochemistry.

Unraveling the Core Structure: A Spectroscopic and Crystallographic Approach

The initial determination of the planar structure of this compound was a significant undertaking, relying on a combination of spectroscopic techniques and ultimately confirmed by single-crystal X-ray diffraction.

Spectroscopic Analysis: Piecing Together the Puzzle

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provided the fundamental framework for the carbon skeleton and proton environments of this compound.

-

¹H NMR: Proton NMR spectra revealed the presence of aromatic protons, olefinic protons of the pentadienyl side chain, a methoxy group, and methylene protons. The complex splitting patterns, though challenging to interpret initially, hinted at the intricate connectivity of the molecule.

-

¹³C NMR: Carbon NMR was crucial in determining the total number of carbon atoms and identifying the various types of carbons present, including carbonyls, aromatic and olefinic carbons, and the single methoxy carbon. The presence of a large number of quaternary carbons suggested a highly condensed ring system.

Due to the complexity of the molecule and the limitations of early NMR technology, complete and unambiguous assignment of all resonances was a formidable challenge.

Infrared (IR) Spectroscopy:

IR spectroscopy provided vital information about the functional groups present in this compound. Characteristic absorption bands indicated the presence of hydroxyl groups, carbonyl groups (likely quinone and amide moieties), and carbon-carbon double bonds, consistent with the proposed polycyclic aromatic structure.

Mass Spectrometry (MS):

High-resolution mass spectrometry was employed to determine the molecular formula of this compound, C₃₀H₂₁NO₉, providing the elemental composition necessary for any proposed structure.

The Definitive Proof: Single-Crystal X-ray Crystallography

The unambiguous determination of the intricate three-dimensional structure of this compound was achieved through single-crystal X-ray diffraction analysis. This powerful technique provided the precise spatial arrangement of every atom in the molecule, confirming the novel spirocyclic core that had been hypothesized based on spectroscopic data.

Experimental Protocol: Single-Crystal X-ray Diffraction (General Procedure)

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system by slow evaporation or other crystallization techniques.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data, consisting of the intensities and positions of the diffracted X-rays, are collected as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the unit cell.

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data to produce the final, accurate molecular structure.

The crystal structure definitively revealed the unique spiro linkage between the two polycyclic ring systems, a feature that contributes significantly to the molecule's biological activity.

Quantitative Data: Crystallographic Parameters

A comprehensive search for the original Crystallographic Information File (CIF) or a detailed table of crystallographic data for this compound has not yielded a publicly accessible file. Such a file would typically contain the following information:

| Parameter | Description |

| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules in the unit cell. |

| Density (calculated) | The calculated density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Deciphering the Stereochemistry: The Role of Asymmetric Total Synthesis

While X-ray crystallography revealed the relative stereochemistry of this compound, the determination of its absolute configuration remained a critical challenge. This was ultimately resolved through the tour de force of asymmetric total synthesis.

The successful synthesis of a single enantiomer of this compound that matched the optical rotation and other chiroptical properties of the natural product provided irrefutable proof of its absolute stereochemistry at the spirocyclic center.

Experimental Protocol: Key Steps in Asymmetric Total Synthesis (Conceptual)

Numerous research groups have reported total syntheses of this compound. A general, conceptual workflow for an asymmetric synthesis to establish the absolute configuration would involve:

-

Chiral Starting Material or Chiral Catalyst: The synthesis commences with a chiral starting material or employs a chiral catalyst to introduce the first stereocenter with a known absolute configuration.

-

Stereocontrolled Reactions: A sequence of highly stereocontrolled reactions is then employed to build the complex carbon skeleton, ensuring the transfer of chirality throughout the synthesis.

-

Construction of the Spirocenter: A key challenge is the stereoselective construction of the spirocyclic junction. This is often achieved through a crucial intramolecular cyclization reaction where the stereochemistry is directed by the existing chiral centers in the molecule.

-

Final Elaboration and Comparison: The final steps of the synthesis involve the installation of the remaining functional groups to yield the target molecule. The synthetic product is then rigorously compared to the natural product using various analytical techniques, including:

-

Optical Rotation: Comparison of the sign and magnitude of the specific rotation.

-

Circular Dichroism (CD) Spectroscopy: Comparison of the CD spectra, which is highly sensitive to the stereochemistry of the molecule.

-

NMR Spectroscopy: Co-injection of the synthetic and natural products on an NMR instrument to confirm their identity.

-

The successful match between the synthetic and natural enantiomers provides the definitive assignment of the absolute configuration.

Biosynthetic Insights: Tracing the Origins with Isotope Labeling

Understanding the biosynthetic pathway of this compound provides valuable insights into its formation in nature and can open avenues for bioengineering and the production of novel analogs. Isotope labeling studies have been instrumental in elucidating the building blocks of this complex molecule.

Experimental Protocol: Isotope Labeling Studies (General Procedure)

-

Precursor Administration: Cultures of Streptomyces griseus are fed with isotopically labeled precursors, such as ¹³C-labeled acetate or specific amino acids.

-

Fermentation and Isolation: The microorganism is allowed to grow and produce this compound, incorporating the labeled precursors into its structure. The antibiotic is then isolated and purified.

-

NMR and MS Analysis: The isolated this compound is analyzed by ¹³C NMR spectroscopy and mass spectrometry.

-

¹³C NMR: The positions of the incorporated ¹³C labels are determined by comparing the ¹³C NMR spectrum of the labeled compound to that of the unlabeled natural product. Enhanced signals at specific carbon positions indicate the incorporation of the labeled precursor.

-

Mass Spectrometry: Mass spectrometry is used to determine the extent of isotope incorporation and to analyze fragmentation patterns, which can provide further information about the location of the labels.

-

These studies have revealed that the carbon skeleton of this compound is derived from acetate units, a hallmark of polyketide biosynthesis.

Visualizing the Pathways and Workflows

To better illustrate the logical flow of the structure elucidation process, the following diagrams are provided.

Conclusion

The structure elucidation and stereochemical assignment of this compound stand as a testament to the power of a multi-faceted approach in natural product chemistry. The synergistic application of spectroscopy, X-ray crystallography, and asymmetric total synthesis was essential in unraveling the complexities of this remarkable molecule. The knowledge gained from these endeavors not only provides a deep understanding of this compound's molecular architecture but also lays the foundation for future research in the development of novel anticancer agents based on its unique spirocyclic scaffold.

The Fredericamycin A Biosynthesis Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fredericamycin A (FDM A), a unique pentadecaketide natural product isolated from Streptomyces griseus, has garnered significant attention in the scientific community due to its potent cytotoxic and antitumor properties. Its complex molecular architecture, featuring a distinctive spiro carbon center, presents a compelling target for biosynthetic engineering and the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular processes involved.

Core Biosynthetic Machinery: The fdm Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated fdm, located on a 33-kb DNA segment in Streptomyces griseus. This cluster comprises 28 open reading frames (ORFs) that encode a suite of enzymes responsible for the assembly and modification of the polyketide backbone, as well as proteins involved in regulation and self-resistance.

Data Presentation: Quantitative Insights into this compound Production

The production of this compound is tightly regulated, and genetic manipulation of the fdm cluster has demonstrated significant potential for enhancing yields. The following tables summarize key quantitative data from studies on FDM A biosynthesis.

| Strain/Condition | This compound Titer (g/L) | Fold Increase | Reference |

| S. griseus wild-type | ~0.24 | - | [1] |

| S. griseus with fdmR1 overexpression | ~1.36 | 5.6 | [1][2] |

| S. albus (heterologous host with fdm cluster) | Considerable amounts | - | [2] |

| S. lividans (heterologous host with fdm cluster and fdmR1 expression) | Production enabled | - | [2] |

Table 1: this compound Production Titers. Overexpression of the Streptomyces antibiotic regulatory protein (SARP) activator, FdmR1, leads to a significant increase in FDM A production in the native host and enables its biosynthesis in heterologous hosts.

| Gene Inactivated | Accumulated Intermediate(s) | Function of Inactivated Enzyme | Reference |

| fdmM | FDM M-1, FDM M-2, FDM M-3 | C-6 Hydroxylation | [3][4] |

| fdmM1 | FDM M1-1 | C-8 Hydroxylation | [3][4] |

| fdmV | FDM C | Amide Bond Formation | [5] |

Table 2: Biosynthetic Intermediates from Gene Inactivation Studies. Inactivation of tailoring enzymes in the FDM A pathway leads to the accumulation of specific intermediates, providing critical insights into the biosynthetic sequence.

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (min-1) | Reference |

| FdmV | FDM C | 162 ± 67 | 0.11 ± 0.02 | [5] |

Table 3: Kinetic Parameters of FdmV. FdmV, an asparagine synthetase-like protein, functions as an amide synthetase in the final stages of FDM A biosynthesis.

The Biosynthetic Pathway: From Polyketide Assembly to Final Product

The biosynthesis of this compound is a multi-step process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes. The pathway can be broadly divided into three key stages: polyketide chain initiation and elongation, cyclization and aromatization, and post-PKS modifications.

Regulation of the fdm Cluster

The expression of the fdm gene cluster is positively regulated by FdmR1, a member of the Streptomyces antibiotic regulatory protein (SARP) family. Inactivation of fdmR1 abolishes FDM A production, while its overexpression significantly enhances the biosynthetic output.

Experimental Protocols: Methodologies for Studying this compound Biosynthesis

The elucidation of the FDM A biosynthetic pathway has been made possible through a combination of genetic, biochemical, and analytical techniques. This section outlines the key experimental methodologies employed in this research.

Gene Inactivation and Complementation

Gene inactivation is a fundamental technique used to probe the function of specific genes within the fdm cluster. A common method is PCR-targeting, where a gene of interest is replaced with an antibiotic resistance cassette.

Protocol Outline:

-

Primer Design: Design PCR primers with sequences homologous to the regions flanking the target gene and sequences that amplify an antibiotic resistance cassette.

-

PCR Amplification: Amplify the resistance cassette using the designed primers.

-

Protoplast Preparation and Transformation: Prepare S. griseus protoplasts and transform them with the amplified PCR product.

-

Selection and Screening: Plate the transformed protoplasts on regeneration media containing the appropriate antibiotic to select for mutants that have undergone homologous recombination.

-

Verification: Confirm gene replacement by PCR and/or Southern blot analysis.

-

Phenotypic Analysis: Analyze the mutant strain for the loss of FDM A production and the accumulation of any biosynthetic intermediates using techniques such as HPLC and LC-MS.

-

Complementation: To confirm that the observed phenotype is due to the gene inactivation, introduce a wild-type copy of the gene on an expression vector into the mutant strain and assess for the restoration of FDM A production.

Heterologous Expression

Heterologous expression of the entire fdm gene cluster in a more genetically tractable host, such as S. albus, allows for easier genetic manipulation and can facilitate the study of the biosynthetic pathway.

Protocol Outline:

-

Cosmid Library Construction: Construct a cosmid library of S. griseus genomic DNA.

-

Library Screening: Screen the cosmid library using a probe designed from a known fdm gene to identify cosmids containing the cluster.

-

Subcloning: Subclone the entire fdm cluster into a suitable Streptomyces expression vector.

-

Host Transformation: Introduce the expression vector into the heterologous host (e.g., S. albus) via protoplast transformation or conjugation.

-

Expression and Analysis: Culture the heterologous host under appropriate conditions and analyze the culture extracts for the production of FDM A and its intermediates.

In Vitro Enzymatic Assays

The function of individual enzymes in the FDM A pathway can be confirmed through in vitro assays using purified recombinant proteins.

Protocol Outline:

-

Gene Cloning and Expression: Clone the gene of interest into an E. coli expression vector.

-

Protein Expression and Purification: Overexpress the protein in E. coli and purify it using affinity chromatography.

-

Enzymatic Reaction: Incubate the purified enzyme with its putative substrate(s) and any necessary cofactors under optimized reaction conditions.

-

Product Analysis: Analyze the reaction mixture by HPLC, LC-MS, and/or NMR to identify the product of the enzymatic reaction.

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the enzyme by measuring the initial reaction rates at varying substrate concentrations.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Streptomyces has not only provided fundamental insights into the biosynthesis of complex polyketides but has also opened up new avenues for the generation of novel FDM A analogs with potentially improved therapeutic properties. The detailed understanding of the roles of the PKS and tailoring enzymes, coupled with the powerful genetic tools available for Streptomyces, provides a robust platform for future research. Further investigation into the intricate regulatory networks governing the fdm cluster and the precise mechanisms of the tailoring enzymes will undoubtedly pave the way for the rational design and engineering of new and potent anticancer agents.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. In Vivo Investigation of the Roles of FdmM and FdmM1 in Fredericamycin Biosynthesis Unveiling a New Family of Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo investigation of the roles of FdmM and FdmM1 in fredericamycin biosynthesis unveiling a new family of oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of FdmV as an amide synthetase for this compound biosynthesis in Streptomyces griseus ATCC 43944 - PubMed [pubmed.ncbi.nlm.nih.gov]

Fredericamycin A: A Technical Guide to its Antifungal and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fredericamycin A, a novel antibiotic produced by the soil bacterium Streptomyces griseus, exhibits a significant spectrum of biological activity, including potent antifungal, antibacterial, and cytotoxic properties.[1] This technical guide provides an in-depth analysis of the antimicrobial characteristics of this compound, with a focus on its quantitative inhibitory effects and the underlying mechanisms of action. Detailed experimental protocols for assessing its antimicrobial efficacy are provided, alongside visualizations of key biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

Introduction

This compound is a structurally unique polyketide antibiotic characterized by a spiro[4.4]nonane ring system.[2] First isolated from the fermentation broth of Streptomyces griseus (FCRC-48), it has garnered significant interest due to its diverse biological activities.[1][2] This guide focuses specifically on its antifungal and antibacterial properties, presenting a compilation of the available quantitative data and detailed methodologies for its evaluation.

Antimicrobial Spectrum of Activity

This compound demonstrates notable activity against Gram-positive bacteria and various fungal species.[3] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Antibacterial Activity

This compound has shown selective activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Bacillus subtilis | Data not available in search results |

| Staphylococcus aureus | Data not available in search results |

| Enterococcus faecalis | Data not available in search results |

| Streptococcus pneumoniae | Data not available in search results |

Note: While this compound is known to possess anti-Gram-positive bacterial activity, specific MIC values were not available in the provided search results. Further research into original publications is recommended to obtain this quantitative data.

Antifungal Activity

The antifungal spectrum of this compound includes both yeasts and molds.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Candida albicans | Data not available in search results |

| Aspergillus fumigatus | Data not available in search results |

| Cryptococcus neoformans | Data not available in search results |

| Trichophyton rubrum | Data not available in search results |

Note: The antifungal activity of this compound has been reported, but specific MIC values against a comprehensive panel of fungi were not found in the search results. Accessing primary research articles is advised to acquire this detailed quantitative information.

Mechanism of Action

The antimicrobial effects of this compound are attributed to its multifaceted mechanism of action, primarily targeting essential cellular processes.

Inhibition of Topoisomerases

This compound is a potent inhibitor of both DNA topoisomerase I and topoisomerase II. These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. By inhibiting these enzymes, this compound disrupts DNA metabolism, leading to cell cycle arrest and apoptosis.

Inhibition of Macromolecular Synthesis

Studies in Bacillus subtilis have demonstrated that this compound preferentially inhibits the synthesis of RNA and protein over DNA synthesis.[1] This selective inhibition of crucial cellular processes contributes significantly to its antibacterial effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

4.1.1. Materials

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator

4.1.2. Procedure

-

Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in the appropriate broth directly in the 96-well plate.

-

Inoculum Preparation: A suspension of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized microbial suspension. A growth control well (broth and inoculum without this compound) and a sterility control well (broth only) are included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified period (typically 16-20 hours for bacteria and 24-48 hours for fungi).

-

Interpretation: The MIC is determined as the lowest concentration of this compound that shows no visible growth of the microorganism.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Topoisomerase I Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

4.2.1. Materials

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

This compound at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

UV transilluminator

4.2.2. Procedure

-

Reaction Setup: In a reaction tube, combine the assay buffer, supercoiled plasmid DNA, and this compound at the desired concentration.

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase I to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: The gel is stained with a DNA-binding dye and visualized under UV light to observe the different DNA topoisomers. Inhibition is indicated by the persistence of the supercoiled DNA band.

Topoisomerase I Inhibition Assay Workflow

Caption: Workflow for the Topoisomerase I relaxation inhibition assay.

Topoisomerase II Decatenation Assay

This assay assesses the inhibitory effect of this compound on the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

4.3.1. Materials

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, ATP, DTT, and BSA)

-

This compound at various concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent

-

UV transilluminator

4.3.2. Procedure

-

Reaction Setup: Combine the assay buffer, kDNA, and this compound in a reaction tube.

-

Enzyme Addition: Start the reaction by adding human topoisomerase II.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Terminate the reaction with a stop buffer.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel.

-

Visualization: Stain the gel and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA.

Macromolecular Synthesis Inhibition Assay

This assay determines the effect of this compound on the synthesis of DNA, RNA, and protein in bacterial cells.

4.4.1. Materials

-

Bacillus subtilis culture

-

Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), and [³H]leucine (for protein)

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation counter

4.4.2. Procedure

-

Cell Culture: Grow Bacillus subtilis to the mid-logarithmic phase.

-

Treatment: Add this compound at the desired concentration to the cell culture.

-

Radiolabeling: At various time points after treatment, add the respective radiolabeled precursors to aliquots of the culture and incubate for a short period.

-

Precipitation: Stop the incorporation of radiolabels by adding cold TCA to precipitate the macromolecules.

-

Quantification: Collect the precipitate on filters, wash, and measure the incorporated radioactivity using a scintillation counter. The reduction in radioactivity in treated samples compared to untreated controls indicates the level of inhibition of each macromolecular synthesis pathway.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key mechanisms of action of this compound.

This compound Mechanism of Action

Caption: Overview of this compound's inhibitory effects on key cellular targets.

Experimental Workflow for Antimicrobial Evaluation

Caption: A logical workflow for the comprehensive evaluation of this compound's antimicrobial properties.

Conclusion

This compound represents a promising scaffold for the development of new antimicrobial agents due to its potent activity against Gram-positive bacteria and fungi, coupled with a multi-target mechanism of action that includes the inhibition of topoisomerases and macromolecular synthesis. The detailed protocols and conceptual workflows presented in this guide provide a solid foundation for further research and development efforts. Future studies should focus on obtaining a more comprehensive quantitative dataset of its antimicrobial spectrum and elucidating the finer details of its interaction with cellular targets to optimize its therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Fredericamycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Fredericamycin A, an antitumor antibiotic with a novel chemical structure. The information presented herein is intended to support research and development efforts in oncology and medicinal chemistry.

Core Physicochemical Data

This compound is a complex polyketide produced by the bacterium Streptomyces griseus.[1][2] It is distinguished by a unique spiro[3][3]nonane ring system, which contributes to its biological activity.[1] The fundamental physicochemical properties of this compound are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₁NO₉ | [1][3][4][5] |

| Molecular Weight | 539.49 g/mol | [1][4][5] |

| Accurate Mass | 539.1216 Da | [4] |

| Melting Point | >350 °C (decomposes) | [1][6] |

| pKa (in DMF) | 6.80, 8.88 | [1][6] |

| Appearance | Thin, platelet-like crystals | [1] |

Table 2: Elemental Composition

| Element | Percentage | Reference |

| Carbon (C) | 66.79% | [1][3] |

| Hydrogen (H) | 3.92% | [1][3] |

| Nitrogen (N) | 2.60% | [1][3] |

| Oxygen (O) | 26.69% | [1][3] |

Table 3: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Insoluble (1.0 mg/ml for potassium salt) | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble (8 mg/ml) | [1][7] |

| Dimethylformamide (DMF) | Soluble | [1][7] |

| Acetic Acid | Soluble | [1][7] |

| Pyridine | Soluble | [1] |

| Methanol (acidic) | Partially Soluble | [1] |

| Chloroform (acidic) | Partially Soluble | [1] |

| Ethyl Acetate (acidic) | Partially Soluble | [1] |

| Petroleum Ether | Insoluble | [1] |

| Ether | Insoluble | [1] |

This compound also acts as an acid-base indicator, appearing red in acidic solutions and transitioning to green or blue in basic conditions.[1]

Experimental Protocols for Physicochemical Characterization

The determination of this compound's structure and properties has been accomplished through a combination of spectroscopic and analytical techniques.[2][8] The following sections detail the general methodologies for these key experiments as they apply to natural product analysis.

Isolation and Purification

The initial step in characterizing this compound is its isolation from the fermentation broth of Streptomyces griseus.[7]

-

Fermentation: The Streptomyces griseus strain is cultured in a suitable nutrient medium under controlled conditions to promote the production of this compound.

-

Extraction: The antibiotic is extracted from the fermentation broth using organic solvents.

-

Chromatography: Purification is typically achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective methods for separating this compound from other metabolites.[2][7] A common solvent system for preparative TLC is a mixture of chloroform, methanol, and acetic acid.[7]

Spectroscopic Analysis

Once a pure sample is obtained, its chemical structure is elucidated using a suite of spectroscopic methods.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and elemental composition of the compound.[9] High-resolution mass spectrometry can provide a highly accurate mass measurement, which aids in determining the molecular formula.[8][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.[8] These techniques provide information about the chemical environment of each proton and carbon atom, allowing for the assembly of the molecular structure.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[11] For this compound, IR spectra would show characteristic absorption bands for carbonyl groups (C=O) and hydroxyl groups (O-H).[7]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is unique and provides information about the conjugated systems within the molecule.[2] This technique is also useful for quantifying the concentration of the compound in solution.

X-ray Crystallography

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray crystallography.[1] This technique involves irradiating a crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for this compound characterization and a representative signaling pathway that may be affected by its antitumor activity.

Caption: Workflow for the isolation and characterization of this compound.

This compound exhibits potent antitumor activity, which is often achieved by interfering with critical cell signaling pathways that regulate cell growth, proliferation, and survival.[12] While the precise molecular targets of this compound are still under investigation, many antitumor agents function by inhibiting pathways such as the MAPK/ERK and PI3K/Akt pathways, which are commonly dysregulated in cancer.[13][14]

Caption: A generalized cancer cell signaling pathway potentially inhibited by this compound.

References

- 1. This compound [drugfuture.com]

- 2. This compound, a new antitumor antibiotic. I. Production, isolation and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. npatlas.org [npatlas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. STRUCTURE OF this compound, AN ANTITUMOR ANTIBIOTIC OF A NOVEL SKELETAL TYPE; SPECTROSCOPIC AND MASS SPECTRAL CHARACTERIZATION [jstage.jst.go.jp]

- 9. mdpi.com [mdpi.com]

- 10. msf.ucsf.edu [msf.ucsf.edu]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. This compound, a new antitumor antibiotic. II. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scientificarchives.com [scientificarchives.com]

- 14. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Fredericamycin A from Bacterial Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fredericamycin A is a potent antitumor antibiotic belonging to the polyketide family, characterized by a unique spiro ring system.[1] It is a secondary metabolite produced by certain strains of actinomycete bacteria, notably Streptomyces griseus and Streptomyces somaliensis.[1] The complex structure and significant biological activity of this compound make it a molecule of high interest for oncological research and drug development. This document provides detailed protocols for the fermentation, extraction, and purification of this compound from bacterial cultures.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces is a complex process originating from the polyketide pathway. The entire carbon skeleton of its distinctive spiro ring system is derived from acetate units.[1] L-methionine contributes the methoxy carbon at the C-6 position, representing the only non-skeletal carbon in the molecule.[1] Understanding this biosynthetic origin is crucial for optimizing fermentation conditions and maximizing yield through precursor feeding strategies.

References

Application Notes and Protocols for Fredericamycin A Topoisomerase I/II Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fredericamycin A is a potent antitumor antibiotic produced by Streptomyces griseus. Its mechanism of action involves the inhibition of DNA topoisomerases, crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. These application notes provide detailed protocols for assessing the inhibitory activity of this compound against human topoisomerase I (Topo I) and topoisomerase II (Topo II).

Data Presentation

The inhibitory activity of this compound against topoisomerases I and II has been quantified, with the half-maximal inhibitory concentration (IC50) values determined as follows.

| Enzyme | IC50 Value (µM) |

| Topoisomerase I | 4.4[1] |

| Topoisomerase II | 7.4[1] |

Mechanism of Action

This compound inhibits the catalytic activity of both topoisomerase I and topoisomerase II.[1] Topoisomerase inhibitors typically function by stabilizing the transient DNA-enzyme cleavage complex, which leads to an accumulation of DNA strand breaks.[2] This DNA damage triggers a cellular response, activating signaling pathways involved in cell cycle arrest and apoptosis, ultimately leading to cancer cell death.[3] The inhibition of topoisomerase activity by this compound is a key component of its antitumor properties.

Experimental Protocols

The following are detailed protocols for determining the inhibitory effect of this compound on human topoisomerase I and II.

Topoisomerase I Relaxation Assay

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I (recombinant)

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10X Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)

-

This compound stock solution (in DMSO)

-

Nuclease-free water

-

5X DNA Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

Agarose

-

1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Protocol:

-

Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube for each concentration of this compound to be tested. A no-drug control and a no-enzyme control should be included.

| Component | Volume | Final Concentration |

| Nuclease-free water | to 20 µL | - |

| 10X Topo I Assay Buffer | 2 µL | 1X |

| Supercoiled DNA (0.5 µg/µL) | 1 µL | 25 ng/µL |

| This compound (or DMSO) | 1 µL | Variable |

| Human Topoisomerase I | 1 µL | 1-2 units |

-

Incubation: Gently mix the components and incubate the reaction tubes at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5X DNA Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel prepared in 1X TAE buffer and containing a DNA stain. Run the gel at 5-10 V/cm until the dye fronts have sufficiently separated.

-

Visualization and Analysis: Visualize the DNA bands using a UV transilluminator. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.

Topoisomerase II Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Human Topoisomerase II (recombinant)

-

Kinetoplast DNA (kDNA)

-

10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)

-

This compound stock solution (in DMSO)

-

Nuclease-free water

-

5X DNA Loading Dye

-

Agarose

-

1X TAE Buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and imaging system

Protocol:

-

Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube for each concentration of this compound. Include a no-drug control and a no-enzyme control.

| Component | Volume | Final Concentration |

| Nuclease-free water | to 20 µL | - |

| 10X Topo II Assay Buffer | 2 µL | 1X |

| kDNA (0.2 µg/µL) | 1 µL | 10 ng/µL |

| This compound (or DMSO) | 1 µL | Variable |

| Human Topoisomerase II | 1 µL | 1-2 units |

-

Incubation: Mix gently and incubate at 37°C for 30 minutes.

-

Reaction Termination: Add 5 µL of 5X DNA Loading Dye to stop the reaction.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1X TAE buffer containing a DNA stain. Run the gel at 5-10 V/cm.

-

Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA. Quantify the decatenated DNA bands to determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Caption: Workflow for Topoisomerase Inhibition Assay.

Caption: Topoisomerase Inhibition Signaling Pathway.

References

Fredericamycin A: In Vitro Cytotoxicity Assay Protocol and Mechanistic Insights

Application Note

Fredericamycin A (Fre-A) is a potent antitumor antibiotic produced by Streptomyces griseus. Its cytotoxic effects are primarily attributed to the inhibition of DNA topoisomerases I and II, enzymes crucial for DNA replication and transcription. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against various cancer cell lines, along with an overview of its mechanism of action and the signaling pathways involved in Fre-A-induced apoptosis.

Data Presentation

The cytotoxic potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| L1210 | Murine Leukemia | 4.4 | |

| P388 | Murine Leukemia | Not specified, but shows good activity | |

| CD8F | Mammary Tumor | Not specified, but shows good activity | |

| B16 | Melanoma | Marginal activity |

Experimental Protocols

Principle of the Assay

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials

-

This compound (appropriate stock solution in DMSO)

-

Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete medium.

-

Determine the cell concentration using a hemocytometer or an automated cell counter.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in a complete medium from a concentrated stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the drug treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for 4 hours at 37°C in the dark.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Visualizations

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerases I and II.[1] This inhibition leads to the accumulation of DNA strand breaks, which triggers a DNA damage response (DDR). The DDR, in turn, can activate cell cycle arrest to allow for DNA repair or, if the damage is too extensive, initiate programmed cell death (apoptosis).

This compound-Induced Apoptotic Signaling Pathway

The DNA damage induced by this compound is a potent trigger for the intrinsic pathway of apoptosis. The signaling cascade generally involves the activation of sensor proteins like ATM and ATR, which then phosphorylate and activate downstream effectors such as the checkpoint kinase Chk2 and the tumor suppressor p53.[2] Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1, forms the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram illustrates the key steps involved in determining the in vitro cytotoxicity of this compound using the MTT assay.

Caption: Experimental workflow for this compound cytotoxicity assay.

References

Application Notes and Protocols: Semi-synthesis of Novel Fredericamycin A Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel Fredericamycin A (FMA) derivatives, their biological evaluation, and mechanism of action. This compound is a potent antitumor antibiotic isolated from Streptomyces griseus.[1] Its unique spiro-ring structure and significant biological activity have made it a compelling scaffold for the development of new anticancer agents. Semi-synthetic modification of the FMA core aims to improve its therapeutic index by enhancing cytotoxicity against cancer cells while reducing toxicity towards normal cells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| L1210 | Murine Leukemia | 4.4 | [2] |

Note: While specific IC₅₀ values for semi-synthetic derivatives are not publicly available, reports indicate that certain derivatives exhibit potent cytotoxicity in the low nanomolar range, representing a significant improvement over the parent compound.[3]

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC₅₀ (µM) | Citation |

| Topoisomerase I | 4.4 | [2] |

| Topoisomerase II | 7.4 | [2] |

Experimental Protocols

Protocol 1: General Procedure for the Semi-synthesis of this compound Ester Derivatives via Steglich Esterification

This protocol describes a representative method for the derivatization of this compound at its phenolic hydroxyl groups, a common strategy for modifying natural products to enhance their pharmacological properties. The Steglich esterification is a mild and efficient method for forming ester bonds.[4][5][6]

Materials:

-

This compound (starting material)

-

Carboxylic acid of choice (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous DCM or acetonitrile.

-

Addition of Reagents: To the solution, add the selected carboxylic acid (1.2 equivalents), DMAP (0.2 equivalents), and DCC or EDC (1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct if DCC was used. If EDC was used, the work-up may involve an aqueous wash.

-

Extraction: Extract the organic layer with a suitable solvent series, which may include a dilute acid wash to remove excess DMAP, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound ester derivative.

-

Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic activity of this compound derivatives against various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound or its derivatives (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Topoisomerase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of this compound derivatives on topoisomerase I and II.

Materials:

-

Human Topoisomerase I or II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer specific for Topoisomerase I or II

-

ATP (for Topoisomerase II assay)

-

This compound or its derivatives

-

DNA loading dye

-

Agarose gel

-

Electrophoresis buffer (e.g., TBE)

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled plasmid DNA, and the this compound derivative at various concentrations. For the Topoisomerase II assay, also include ATP.

-

Enzyme Addition: Initiate the reaction by adding the Topoisomerase I or II enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding the DNA loading dye containing SDS.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.

-

Analysis: The inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form. Quantify the band intensities to determine the IC₅₀ value for enzyme inhibition.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptosis pathway.

Experimental Workflow for Semi-synthesis and Evaluation

Caption: Workflow for derivative synthesis and evaluation.

References

- 1. This compound, A NEW ANTITUMOR ANTIBIOTIC [jstage.jst.go.jp]

- 2. Inhibition of topoisomerases by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and semisynthesis of novel this compound derivatives with an improved antitumor profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [app.jove.com]

- 5. researchgate.net [researchgate.net]

- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fredericamycin A in Human Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fredericamycin A, a potent antitumor antibiotic, in human xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Introduction

This compound is a natural product isolated from Streptomyces griseus. It exhibits significant cytotoxic activity against a variety of cancer cells. Its primary mechanism of action is the inhibition of topoisomerase I and II, essential enzymes involved in DNA replication and repair.[1] By targeting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical evaluation of this compound in human xenograft models is a critical step in its development as a potential cancer therapeutic.

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note that publicly available data on this compound's activity in a wide range of human cancer cell lines is limited. The data presented here is based on published findings and should be supplemented with internal experimental data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| L1210 | Murine Leukemia | 4.4 | [1] |

Table 2: Inhibitory Activity against Topoisomerases

| Enzyme | IC50 (µM) | Citation |

| Topoisomerase I | 4.4 | [1] |

| Topoisomerase II | 7.4 | [1] |

Signaling Pathway

This compound exerts its cytotoxic effects by disrupting the normal function of topoisomerase I and II. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting their activity, this compound leads to the accumulation of DNA strand breaks, which triggers a cascade of cellular events culminating in apoptosis.

Experimental Protocols

Detailed protocols for the use of this compound in human xenograft models have not been extensively published. Therefore, the following protocols are representative methodologies based on best practices for testing topoisomerase inhibitors in vivo. Researchers should optimize these protocols for their specific cancer model and experimental goals.

Human Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice.

Materials:

-

Human cancer cell line of interest (e.g., breast, lung, colon)

-

Immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), 6-8 weeks old

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (or other suitable extracellular matrix)

-

Trypsin-EDTA

-

Cell culture medium

-

Hemocytometer or automated cell counter

-

Syringes and needles (27-30 gauge)

-

Anesthetic (e.g., isoflurane)

-

Animal clippers

-

Disinfectant (e.g., 70% ethanol)

Procedure:

-

Cell Preparation:

-

Culture the chosen human cancer cell line under standard conditions.

-

Harvest cells during the logarithmic growth phase using trypsin-EDTA.

-

Wash the cells with sterile PBS and perform a cell count.

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 to 1 x 108 cells/mL. Keep the cell suspension on ice.

-

-

Animal Preparation:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Shave the hair from the injection site (typically the flank).

-

Disinfect the injection site with 70% ethanol.

-

-

Tumor Cell Implantation:

-

Gently lift the skin at the injection site.

-

Insert the needle of the syringe containing the cell suspension subcutaneously.

-

Inject 100-200 µL of the cell suspension to form a small bleb.

-

Slowly withdraw the needle.

-

Monitor the animal until it has fully recovered from anesthesia.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow. This can take several days to a few weeks depending on the cell line.

-

Begin monitoring tumor volume when tumors become palpable.

-

Measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

-

Randomize animals into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm3).

-

This compound Administration

This protocol provides a general guideline for the preparation and administration of this compound. The optimal dose, schedule, and route of administration must be determined empirically.

Materials:

-

This compound

-

Vehicle (e.g., sterile PBS, saline, or a solution containing a solubilizing agent like DMSO and a surfactant like Tween 80)

-

Syringes and needles appropriate for the chosen route of administration (e.g., 27-gauge for intravenous, 25-gauge for intraperitoneal)

-

Animal scale

Procedure:

-

Drug Formulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of administration, dilute the stock solution to the desired final concentration with a sterile vehicle. The final concentration of the solubilizing agent should be kept low (e.g., <10% DMSO) to minimize toxicity.

-

-

Dosing and Administration:

-

Weigh each animal to determine the precise volume of the drug formulation to be administered.

-

Administer this compound to the treatment group via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage).

-

Administer an equivalent volume of the vehicle to the control group.

-

The dosing schedule will depend on the goals of the study and the tolerability of the compound. A common starting point could be administration every other day or twice a week.

-

-

Monitoring:

-

Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Continue to measure tumor volume and body weight regularly throughout the study.

-

Efficacy Assessment

The primary endpoint of the study is typically tumor growth inhibition.

Procedure:

-

Data Collection:

-

At the end of the study (when tumors in the control group reach a predetermined maximum size or at a set time point), euthanize all animals.

-

Excise the tumors and measure their final weight and volume.

-

-

Data Analysis:

-

Calculate the average tumor volume and weight for each treatment group.

-

Determine the percent tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treatment and control groups.

-

Conclusion

This compound is a promising antitumor agent with a clear mechanism of action. The protocols and data provided in these application notes offer a starting point for researchers to conduct in vivo efficacy studies in human xenograft models. Careful optimization of the experimental conditions will be crucial for obtaining robust and reproducible results to further elucidate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

improving Fredericamycin A solubility for in vitro assays

Welcome to the technical support center for Fredericamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a natural antitumor antibiotic produced by the bacterium Streptomyces griseus.[1][2] Its complex structure features a unique spiro ring system.[1] The primary mechanisms of action for its cytotoxic effects include the potent inhibition of DNA topoisomerases I and II, which are critical enzymes for managing DNA topology during replication and transcription.[3][4] Additionally, this compound has been shown to inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at Tyr705, which blocks its activation and subsequent translocation to the nucleus.[5] This dual activity makes it a compound of significant interest in cancer research.[3][5][6]

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose. Ethanol is another potential option.[7][8] A stock solution in DMSO can then be serially diluted into aqueous buffers or cell culture media for experiments.

Q3: What are the main challenges when using this compound in aqueous in vitro assays?

The primary challenge is the low aqueous solubility of the compound. When a DMSO stock solution of this compound is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS), the compound can precipitate out of solution.[9] This phenomenon, often referred to as kinetic solubility failure, can lead to several experimental problems[10]:

-

Inaccurate Dosing: The actual concentration of the soluble, active compound is unknown and lower than intended.

-

Assay Interference: Precipitated particles can interfere with assay readings, especially in light-based assays like absorbance or fluorescence.[11]

-

Cellular Toxicity: The precipitate itself can cause non-specific cytotoxicity, confounding the results.[11]

Troubleshooting Guide

Problem: My this compound powder will not dissolve directly in my aqueous buffer or cell culture medium.

-

Cause: this compound is a hydrophobic molecule with very low solubility in water-based solutions. Direct dissolution is not a viable method.

-

Solution: You must use a two-step dissolution process. First, prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Once the compound is fully dissolved in DMSO, you can perform serial dilutions of this stock solution into your final aqueous medium for your experiment.

Problem: My this compound precipitates out of solution when I dilute my DMSO stock into the cell culture medium.

-

Cause: The aqueous medium cannot maintain the solubility of this compound at the desired final concentration, a common issue when "crashing" a compound from an organic solvent into an aqueous one.[10]

-

Solutions:

-

Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity. If your desired this compound concentration requires a higher DMSO percentage, precipitation is more likely.

-

Decrease the Final Working Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its kinetic solubility limit in your specific medium. You may need to perform a dose-response curve to find the highest effective concentration that remains soluble.

-

Use a Solubilizing Excipient (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that significantly enhances aqueous solubility.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[14] You can pre-complex this compound with the cyclodextrin before adding it to the medium.

-

Modify the Dilution Method: Instead of adding a small volume of DMSO stock to a large static volume of medium, try adding the DMSO stock dropwise to the medium while it is vortexing or stirring vigorously. This rapid mixing can sometimes help prevent immediate precipitation.

-

Solubility and Stock Solution Parameters

The following table summarizes typical solvents and suggested starting concentrations for this compound. Note that the optimal concentration will depend on the specific experimental conditions, including the composition of the cell culture medium and incubation temperature.

| Parameter | Solvent / Condition | Recommended Concentration | Notes |

| Primary Stock Solution | 100% DMSO | 10-20 mM | Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[15][16] |

| Secondary Stock Solution | 100% Ethanol | ~5 mM | May be less effective than DMSO but can be an alternative for specific assays.[8] |

| Kinetic Solubility in Aqueous Buffer (e.g., PBS) | PBS + ≤0.5% DMSO | Highly Variable (< 10 µM) | This is an estimate. The actual limit must be determined experimentally.[9] |

| Final Working Concentration in Cell Culture | Medium + ≤0.5% DMSO | 0.1 - 5 µM | Concentrations above this range have a high risk of precipitation.[3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

-